An In-depth Technical Guide to the Chemical Properties and Structure of Iopamidol-d3
An In-depth Technical Guide to the Chemical Properties and Structure of Iopamidol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol-d3 is the deuterated form of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent for radiological examinations. The introduction of deuterium atoms into the molecular structure of Iopamidol creates a stable, isotopically labeled version that serves as an invaluable internal standard for pharmacokinetic and metabolic studies. Its use in conjunction with techniques like mass spectrometry allows for precise quantification of the parent drug, Iopamidol, in biological matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Iopamidol-d3.
Chemical Properties and Structure
Iopamidol-d3 is structurally analogous to Iopamidol, with three deuterium atoms replacing three hydrogen atoms on the N-acyl side chain. This substitution results in a minimal change in its physicochemical properties while providing a distinct mass difference for analytical separation.
Table 1: Chemical and Physical Properties of Iopamidol-d3
| Property | Value | Reference |
| Chemical Name | N,N′-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl-d3]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide | [1] |
| Synonyms | Iopamidol-d3, Iopamiro-d3, Isovue-d3 | [2] |
| CAS Number | 1217831-76-9 | [1] |
| Molecular Formula | C₁₇H₁₉D₃I₃N₃O₈ | [1] |
| Molecular Weight | 780.10 g/mol | [1] |
| Isotopic Purity | ≥ 97% |
Chemical Structure
The core structure of Iopamidol-d3 consists of a tri-iodinated benzene ring, which is responsible for its radiopaque properties. The molecule features two identical N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl) side chains and a deuterated (S)-2-hydroxypropanamido group. The presence of multiple hydroxyl groups contributes to its high water solubility and low osmolality, which are crucial for its clinical application as a contrast agent.
Caption: Chemical Structure of Iopamidol-d3.
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of Iopamidol-d3. These protocols are based on established procedures for Iopamidol and are adapted for its deuterated analog.
Synthesis
While the specific, proprietary details for the synthesis of Iopamidol-d3 are not publicly available, a plausible synthetic route involves the acylation of 5-amino-2,4,6-triiodoisophthaloyl dichloride with (S)-2-hydroxypropionic acid-d3, followed by amidation with 2-amino-1,3-propanediol. The deuterated precursor, (S)-2-hydroxypropionic acid-d3, can be prepared using standard deuteration techniques.
A general representation of the final amidation step is as follows:
Caption: Final Step in the Plausible Synthesis of Iopamidol-d3.
Purification
Purification of Iopamidol-d3 is critical to remove impurities and achieve the high purity required for its use as an internal standard. A multi-step purification process is typically employed.
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Crystallization: The crude product is often purified by crystallization from a suitable solvent system, such as a mixture of water and a lower alcohol (e.g., ethanol or isopropanol).
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Ion Exchange Chromatography: To remove ionic impurities, the solution of Iopamidol-d3 is passed through a series of cation and anion exchange resins.
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Adsorbent Resin Treatment: Non-ionic impurities can be removed by passing the solution through a column containing a non-ionic polymeric adsorbent resin.
Analytical Methodologies
A suite of analytical techniques is used to confirm the structure, purity, and identity of Iopamidol-d3.
HPLC is a primary method for assessing the purity of Iopamidol-d3 and separating it from its non-deuterated counterpart and other related impurities.
Table 2: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile |
| Detector | UV at 240 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of Iopamidol-d3 and for its quantification in biological samples.
Table 3: Typical Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |
| Monitored Transitions (MRM) | Precursor ion (m/z) → Product ion (m/z) |
NMR spectroscopy is a powerful tool for the structural elucidation of Iopamidol-d3, confirming the positions of the deuterium atoms.
Table 4: Typical NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | D₂O or DMSO-d₆ | D₂O or DMSO-d₆ |
| Frequency | ≥ 400 MHz | ≥ 100 MHz |
| Reference | TMS or residual solvent peak | TMS or solvent peak |
Analytical Workflow for Quality Control
The quality control of Iopamidol-d3 ensures its suitability as an internal standard. A typical analytical workflow integrates multiple techniques to provide a comprehensive characterization of the compound.
Caption: General Analytical Workflow for Iopamidol-d3 Quality Control.
Conclusion
Iopamidol-d3 is a critical analytical tool for researchers and drug development professionals working with the contrast agent Iopamidol. Its well-defined chemical properties and structure, combined with robust analytical methodologies for its characterization, ensure its reliability as an internal standard. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of Iopamidol-d3 in a research and development setting.
